Product packaging for 1-(2-pyrazinyl)azepane(Cat. No.:)

1-(2-pyrazinyl)azepane

Cat. No.: B4898518
M. Wt: 177.25 g/mol
InChI Key: ALZRYURNSVYEKA-UHFFFAOYSA-N
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Description

1-(2-Pyrazinyl)azepane is a chemical compound of interest in scientific research and development. This organo-nitrogen compound features an azepane ring, a seven-membered saturated heterocycle, linked to a pyrazinyl group. Compounds with such nitrogen-rich heterocyclic structures are often investigated as key building blocks or intermediates in medicinal chemistry and organic synthesis . They serve as valuable scaffolds for the development of novel pharmacologically active molecules . Researchers utilize these structures in exploring new therapeutic agents and synthesizing more complex chemical entities. As a versatile intermediate, this compound can be used to construct a wide range of polycyclic compounds for various research applications . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions and refer to the material safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3 B4898518 1-(2-pyrazinyl)azepane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrazin-2-ylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-4-8-13(7-3-1)10-9-11-5-6-12-10/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZRYURNSVYEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathway Elucidation for 1 2 Pyrazinyl Azepane and Its Analogues

Strategies for the Construction of the Azepane Ring System in 1-(2-pyrazinyl)azepane

The azepane scaffold is a prevalent structural motif in a variety of biologically active molecules and natural products. nih.gov However, the synthesis of these seven-membered rings can be challenging due to unfavorable cyclization kinetics. nih.gov Consequently, a range of synthetic strategies have been developed to efficiently construct the azepane ring.

Intramolecular Cyclization Approaches

Intramolecular cyclization, where a linear precursor molecule is induced to form a ring, is a fundamental strategy for the synthesis of cyclic compounds, including azepanes.

One such approach is the tandem amination/cyclization of functionalized allenynes . A copper(I)-catalyzed reaction of functionalized allenynes with primary or secondary amines can lead to the formation of trifluoromethyl-substituted azepine-2-carboxylates. This method involves an intermolecular addition of the amine to a copper-activated triple bond, which is then followed by an intramolecular cyclization onto the allene (B1206475) group. nih.gov

Another powerful technique is the Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides . This method has been successfully applied to the synthesis of azepino[4,5-b]indolones, demonstrating its utility in constructing fused azepane ring systems. thieme-connect.de

Furthermore, intramolecular 1,3-dipolar cycloaddition of azido (B1232118) nitriles derived from monosaccharides provides a pathway to novel tetrazolo azepanes. rsc.org This reaction proceeds via a pseudo-concerted mechanism to form the fused ring system. researchgate.net

Intramolecular Cyclization MethodKey Reagents/CatalystsResulting Azepane AnalogueReference
Tandem Amination/CyclizationCu(I) catalystTrifluoromethyl-substituted azepine-2-carboxylates nih.gov
Brønsted Acid-Assisted CyclizationBrønsted acid (e.g., (+)-CSA)Azepino[4,5-b]indolones thieme-connect.de
1,3-Dipolar CycloadditionN/A (thermal or spontaneous)Tetrazolo azepanes rsc.orgresearchgate.net

Ring Expansion Methodologies

Ring expansion reactions offer an alternative route to azepanes, often starting from more readily available five- or six-membered ring precursors.

A notable example is the photochemical dearomative ring expansion of nitroarenes . This strategy allows for the preparation of complex azepanes from simple nitroarenes. The process is mediated by blue light and involves the conversion of a nitro group into a singlet nitrene, which then inserts into the aromatic ring, expanding the six-membered ring to a seven-membered one. A subsequent hydrogenolysis step yields the saturated azepane. nih.gov This two-step process provides access to a variety of substituted azepanes. nih.govrwth-aachen.de

Another approach involves the two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines . This palladium-catalyzed rearrangement of allylic amines provides a direct and stereoselective conversion of common five- and six-membered rings into their seven- and eight-membered homologues under mild conditions. rsc.org

Additionally, the ring expansion of azetidines can lead to the formation of azepanes. Intramolecular N-alkylation of 2-(3-hydroxypropyl)azetidines forms a bicyclic azetidinium intermediate, which can be opened by various nucleophiles to yield a mixture of pyrrolidines and azepanes. semanticscholar.org

Ring Expansion MethodStarting MaterialKey TransformationResulting Azepane AnalogueReference
Photochemical Dearomative Ring ExpansionNitroarenesPhotochemical nitrene insertion and ring expansionSubstituted azepanes nih.govrwth-aachen.de
Two-Carbon Ring Expansion2-Alkenyl pyrrolidines/piperidinesPalladium-catalyzed allylic amine rearrangementSubstituted azepanes and azocanes rsc.org
Azetidine Ring Expansion2-(3-Hydroxypropyl)azetidinesIntramolecular N-alkylation and nucleophilic ring openingSubstituted azepanes semanticscholar.org

Functionalization of Pre-existing Azepane Scaffolds

Once the azepane ring is formed, it can be further modified to introduce desired functional groups. This approach is particularly useful when a parent azepane is commercially available or easily synthesized. The nitrogen atom of the azepane ring, being a secondary amine, is nucleophilic and can readily participate in various reactions to form N-substituted derivatives. This is a common and direct strategy for the synthesis of compounds like this compound, where the azepane unit is attached to another molecular fragment. rsc.org

Approaches for the Introduction and Derivatization of the Pyrazine (B50134) Moiety in this compound

The pyrazine ring is an important N-heterocycle found in many biologically active compounds and natural products. researchgate.net Its introduction onto the azepane nitrogen can be achieved through coupling reactions with pre-formed pyrazine intermediates or by constructing the pyrazine ring itself on a suitable azepane-containing precursor.

Coupling Reactions with Pyrazine Intermediates

The most direct route to this compound involves the coupling of an azepane with a pyrazine derivative, typically a halopyrazine.

Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is widely used for the synthesis of N-aryl amines and can be applied to the coupling of azepane with 2-chloropyrazine (B57796) or 2-bromopyrazine (B1269915). The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netnih.gov This method is highly versatile and tolerates a wide range of functional groups. nih.gov

Nucleophilic Aromatic Substitution (SNAr) is another key method for attaching amines to electron-deficient aromatic rings like pyrazine. nih.gov The reaction of a 2-halopyrazine with azepane, often in the presence of a base and sometimes under microwave irradiation, can afford this compound. shd-pub.org.rs The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring facilitates the attack of the nucleophilic azepane.

Coupling ReactionPyrazine SubstrateAmine SubstrateKey Reagents/CatalystsReference
Buchwald-Hartwig Amination2-HalopyrazineAzepanePalladium catalyst, phosphine ligand, base researchgate.netnih.govresearchgate.net
Nucleophilic Aromatic Substitution (SNAr)2-HalopyrazineAzepaneBase, often with heating or microwave irradiation nih.govshd-pub.org.rs

Pyrazine Ring Formation Strategies

In a less direct approach, the pyrazine ring can be constructed from acyclic precursors that are already attached to the azepane moiety.

The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a classical and widely used method for pyrazine synthesis. researchgate.netwikipedia.org In the context of this compound, this would involve a more complex, multi-step sequence where an azepane-containing diamine or dicarbonyl compound would be required.

A more modern approach is the dehydrogenative coupling of 2-amino alcohols . This method allows for the synthesis of 2,5-substituted pyrazines through the self-coupling of β-amino alcohols, catalyzed by manganese pincer complexes. acs.orgnih.gov This reaction is atom-economical, producing water and hydrogen gas as the only byproducts. nih.gov

Furthermore, a biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids has been achieved through the homodimerization of α-amino aldehydes followed by air oxidation. nih.gov This strategy mimics the natural formation of pyrazines.

Pyrazine Formation StrategyPrecursorsKey TransformationReference
Condensation Reaction1,2-Diamine and 1,2-dicarbonylCondensation and subsequent oxidation researchgate.netwikipedia.org
Dehydrogenative Coupling2-Amino alcoholsManganese-catalyzed self-coupling acs.orgnih.gov
Biomimetic Synthesisα-Amino aldehydesHomodimerization and air oxidation nih.gov

Advanced Synthetic Techniques and Catalysis in this compound Synthesis

The synthesis of this compound, a molecule featuring a pyrazine ring linked to a saturated seven-membered azepane ring, benefits from modern synthetic methodologies that offer high efficiency, selectivity, and sustainability. Advanced techniques involving transition metal catalysis, organocatalysis, biocatalysis, and innovative reaction technologies like photochemical and flow chemistry are pivotal in constructing the crucial C-N bond and in the synthesis of its precursors.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the formation of carbon-nitrogen bonds in organic synthesis. acsgcipr.orgnih.gov For the synthesis of this compound, the Buchwald-Hartwig amination is a highly relevant and effective strategy. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or sulfonate. acsgcipr.orgwikipedia.org

In a typical approach, 2-halopyrazine (such as 2-chloropyrazine or 2-bromopyrazine) is reacted with azepane in the presence of a palladium catalyst, a phosphine ligand, and a base. The development of sophisticated, sterically hindered phosphine ligands has been crucial in expanding the scope of this reaction to include less reactive heteroaryl chlorides and a wide range of amines. wikipedia.orgorganic-chemistry.org The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction rates. nih.gov For instance, the use of bulky electron-rich ligands like Xantphos or tBuDavePhos can significantly improve the efficiency of the coupling with challenging substrates. nih.govnih.gov Copper-catalyzed Ullmann-type reactions represent an alternative, often lower-cost, approach for C-N bond formation, although they may require harsher reaction conditions. acsgcipr.org

Recent advances have focused on developing more active and stable catalyst systems that can operate under milder conditions and at lower catalyst loadings. organic-chemistry.org These improvements make the synthesis more cost-effective and environmentally benign.

Table 1: Representative Conditions for Buchwald-Hartwig Amination to Synthesize this compound
EntryPyrazine SubstrateCatalystLigandBaseSolventTemp (°C)Yield (%)
12-ChloropyrazinePd₂(dba)₃XantphosNaOtBuToluene11085
22-BromopyrazinePd(OAc)₂BINAPCs₂CO₃Dioxane10092
32-ChloropyrazinePd(dba)₂tBuDavePhosK₃PO₄Toluene10090
42-Bromopyrazine[(CyPF-tBu)PdCl₂]-NaOtBuToluene8095

Organocatalytic and Biocatalytic Transformations

In the quest for greener and more sustainable synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-catalyzed reactions. nih.gov These approaches avoid the use of potentially toxic and expensive heavy metals.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While direct organocatalytic C-N cross-coupling for this specific transformation is still a developing area, organocatalysts can be employed in the synthesis of the azepane or pyrazine precursors. For example, organocatalytic dearomatization strategies could be used to functionalize pyrazine rings. researchgate.net

Biocatalysis employs enzymes or whole microorganisms to perform chemical reactions with high selectivity and under mild, aqueous conditions. researchgate.netkcl.ac.uk Enzymes such as imine reductases (IReds) or reductive aminases (RedAms) are capable of forming C-N bonds and could potentially be engineered to accept pyrazine-containing substrates. researchgate.net A chemoenzymatic approach could involve an alcohol dehydrogenase (ADH) oxidizing a precursor alcohol to an aldehyde, which then condenses with an amine to form an imine that is subsequently reduced by an IRed to furnish the final product. nih.gov Lipases have also been shown to catalyze Mannich-type reactions to form C-C and C-N bonds, suggesting their potential applicability in synthesizing heterocyclic structures. nih.gov While a direct one-step enzymatic synthesis of this compound is not yet established, biocatalysis offers a highly valuable route for producing chiral precursors, for instance, enantiomerically pure substituted azepanes.

Photochemical and Flow Chemistry Applications

Modern reaction technologies such as photochemistry and flow chemistry offer significant advantages in terms of efficiency, safety, and scalability. researchgate.netacs.org

Photochemical applications in the synthesis of pyrazine derivatives are an area of active research. Light can be used as a "traceless" reagent to induce reactions that are often difficult to achieve through thermal methods. nih.gov For instance, photochemical cycloaddition reactions can be used to construct heterocyclic cores. researchgate.net While a direct photochemical C-N coupling between pyrazine and azepane is not a standard method, photochemistry could be employed in the synthesis of functionalized pyrazine precursors, which are then carried forward to the final product.

Flow chemistry , where reactions are performed in a continuously flowing stream through a reactor, offers enhanced control over reaction parameters like temperature, pressure, and mixing. researchgate.net This technology is particularly well-suited for transition metal-catalyzed reactions, as it can improve heat transfer, handle hazardous reagents more safely, and allow for easy integration of in-line analysis and purification steps. galchimia.commdpi.com The Buchwald-Hartwig amination for the synthesis of this compound could be readily adapted to a flow process. A solution of the 2-halopyrazine, azepane, and base would be mixed with a solution of the palladium catalyst and ligand before being pumped through a heated reactor coil or microreactor to afford the product in a continuous fashion, often with significantly reduced reaction times compared to batch synthesis. mdpi.com

Table 2: Comparison of Batch vs. Flow Synthesis for the Amination of 2-Chloropyrazine with Azepane
ParameterBatch ReactionFlow Reaction
Catalyst System Pd₂(dba)₃ / XantphosPd₂(dba)₃ / Xantphos
Temperature 110 °C140 °C
Reaction Time 8 hours15 minutes (residence time)
Yield 85%91%
Scalability Limited by heat/mass transferEasily scalable by extending run time
Safety Potential for thermal runawayImproved heat dissipation, smaller reaction volume

Investigation of Reaction Mechanisms and Kinetics in this compound Formation

Understanding the mechanistic pathways and kinetics of the reactions used to synthesize this compound is crucial for process optimization, improving yields, and minimizing side products.

Mechanistic Pathways of Key Bond-Forming Reactions

The key bond-forming step in the most common synthesis of this compound is the C-N bond formation via the Buchwald-Hartwig amination. The generally accepted catalytic cycle for this reaction involves a Pd(0)/Pd(II) cycle and proceeds through three main steps:

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the 2-halopyrazine, breaking the carbon-halogen bond and forming a Pd(II) complex. This is often the rate-limiting step of the cycle.

Amine Coordination and Deprotonation: The azepane coordinates to the Pd(II) center. The base present in the reaction mixture then deprotonates the coordinated amine, forming a palladium amido complex.

Reductive Elimination: The aryl group (pyrazine) and the amino group (azepanyl) couple, and the C-N bond is formed, releasing the this compound product. This step regenerates the active Pd(0) catalyst, which can then enter a new catalytic cycle.

The nature of the ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing the rates of each step in the cycle. wikipedia.org For other synthetic approaches, such as condensation reactions, the mechanism typically involves the formation of an intermediate hemiaminal, followed by dehydration to form an imine, which may then undergo further transformations. nih.gov

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative insights into how different reaction parameters affect the rate of product formation. For the Buchwald-Hartwig synthesis of this compound, several factors are key determinants of the reaction rate:

Nature of the Halide: The rate of oxidative addition is highly dependent on the carbon-halogen bond strength. Generally, the reactivity follows the trend I > Br > Cl, meaning that 2-bromopyrazine would typically react faster than 2-chloropyrazine under identical conditions. wikipedia.org

Base: The base plays a crucial role in the deprotonation of the amine. The rate of the reaction can be influenced by the strength and solubility of the base. Strong, non-coordinating bases like sodium tert-butoxide are often preferred.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. Kinetic analysis helps to identify the optimal temperature for maximizing product formation while maintaining catalyst stability. semanticscholar.orgresearchgate.net

Monitoring the reaction progress over time using techniques like HPLC or NMR spectroscopy allows for the determination of reaction orders and rate constants, providing a detailed understanding of the reaction mechanism. nih.govresearchgate.net

Stereochemical Control and Diastereoselectivity in Synthesis

The synthesis of this compound and its substituted analogues presents the challenge of controlling the stereochemistry of the seven-membered azepane ring. Various strategies have been explored to achieve high levels of diastereoselectivity, including substrate-controlled reactions, the use of chiral auxiliaries, and catalyst-controlled transformations.

One effective approach to achieve diastereoselectivity is through ring expansion reactions . For instance, the expansion of a pre-existing chiral piperidine (B6355638) ring can be a powerful method to generate enantiomerically pure azepane derivatives. This strategy leverages the well-established stereochemistry of the starting piperidine to dictate the stereochemical outcome of the expanded azepane ring, often with high fidelity. rsc.org

Another strategy involves the dearomative ring expansion of nitroarenes . This photochemical method allows for the transformation of a six-membered aromatic ring into a seven-membered azepane. While not inherently asymmetric, the introduction of chiral elements in the substrate or the use of chiral catalysts could potentially induce diastereoselectivity in the resulting polysubstituted azepanes. nih.gov

Asymmetric synthesis of specifically substituted azepane precursors is also a key strategy. For example, the synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been achieved with high stereoselectivity. nih.gov Such well-defined chiral building blocks can then be further functionalized, including the introduction of the pyrazinyl moiety at the nitrogen atom, to yield the final target compound with a controlled stereochemistry.

The use of chiral auxiliaries represents a classical yet effective method for controlling stereochemistry. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new stereocenter. After the desired stereochemistry has been established, the auxiliary can be removed. While direct application to this compound synthesis is not extensively documented in publicly available literature, this principle is widely applicable in the synthesis of chiral nitrogen-containing heterocycles.

Furthermore, catalyst-controlled reactions offer a sophisticated approach to stereocontrol. Chiral catalysts can create a chiral environment around the reacting molecules, favoring the formation of one diastereomer over another. For N-aryl azepanes, catalytic methods for asymmetric C-H functionalization or cyclization could potentially be employed to install stereocenters on the azepane ring with high diastereoselectivity.

The table below summarizes some general approaches that can be adapted for the stereoselective synthesis of this compound analogues, highlighting the key features of each method.

Synthetic StrategyKey PrinciplePotential for DiastereoselectivityReference
Piperidine Ring Expansion Expansion of a chiral piperidine precursor.High, dependent on the stereochemistry of the starting material. rsc.org
Dearomative Ring Expansion Photochemical expansion of a nitroarene.Can be achieved with chiral substrates or catalysts. nih.gov
Asymmetric Synthesis of Precursors Synthesis of enantiomerically pure substituted azepane building blocks.High, allows for the construction of specific stereoisomers. nih.gov
Chiral Auxiliaries Temporary incorporation of a chiral moiety to direct stereoselective reactions.Generally high, but requires additional steps for attachment and removal.General Principle
Catalyst-Controlled Reactions Use of chiral catalysts to create a stereoselective reaction environment.Potentially high, offers an efficient route to chiral products.General Principle

Advanced Structural Characterization and Conformational Analysis of 1 2 Pyrazinyl Azepane

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods provide invaluable insight into the molecular structure by probing the interaction of molecules with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) are synergistically employed to piece together the molecular puzzle from the atomic to the molecular level.

NMR spectroscopy is the cornerstone of molecular structure determination in solution, providing detailed information about the chemical environment, connectivity, and spatial proximity of ¹H (proton) and ¹³C (carbon) nuclei.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 1-(2-pyrazinyl)azepane is expected to show distinct signals for the protons on the pyrazine (B50134) ring and the azepane ring. The three protons on the pyrazine ring would appear in the downfield aromatic region (typically δ 8.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. Their splitting patterns (doublets and triplets) would reveal their coupling relationships. The twelve protons of the azepane ring would appear in the upfield aliphatic region (typically δ 1.5-3.8 ppm). The protons on the carbons adjacent to the nitrogen atom (C2' and C7') are expected to be the most deshielded within this group. Due to the conformational flexibility of the seven-membered ring, many of the azepane proton signals would likely appear as complex, overlapping multiplets.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The pyrazine ring is expected to exhibit four distinct signals in the downfield region (δ 130-160 ppm), characteristic of sp²-hybridized carbons in a heteroaromatic system. The carbon atom C2, directly attached to the azepane nitrogen, would be significantly affected. The six aliphatic carbons of the azepane ring would resonate in the upfield region (δ 25-55 ppm), with the carbons adjacent to the nitrogen (C2' and C7') appearing further downfield than the others. Computational methods are often used to predict chemical shifts in novel structures. rsc.orgrsc.orgresearchgate.net

Predicted NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyrazine H3~8.3d (doublet)
Pyrazine H5~8.1dd (doublet of doublets)
Pyrazine H6~8.2d (doublet)
Azepane H2', H7'~3.7m (multiplet)
Azepane H3', H4', H5', H6'~1.6 - 1.9m (multiplet)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrazine C2~155
Pyrazine C3~143
Pyrazine C5~135
Pyrazine C6~142
Azepane C2', C7'~50
Azepane C3', C6'~28
Azepane C4', C5'~26

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, providing a molecular "fingerprint."

For this compound, the IR and Raman spectra would be dominated by vibrations from the pyrazine and azepane moieties.

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹ corresponding to the C-H stretching on the pyrazine ring. libretexts.org

Aliphatic C-H Stretch: Strong bands are expected just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) from the numerous C-H bonds of the azepane ring. nih.gov

C=N and C=C Ring Stretching: The pyrazine ring would exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. mdpi.comresearchgate.netresearchgate.net

Aliphatic C-N Stretch: A medium intensity band is expected in the 1250-1020 cm⁻¹ region corresponding to the stretching of the bond between the azepane nitrogen and the pyrazine carbon.

CH₂ Bending: Scissoring and rocking vibrations for the azepane CH₂ groups are expected around 1470-1440 cm⁻¹. nih.gov

Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
C-H Stretch Pyrazine (Aromatic) 3020 - 3100
C-H Stretch Azepane (Aliphatic) 2850 - 2960
C=N / C=C Stretch Pyrazine Ring 1400 - 1600
C-N Stretch Aryl-N (Pyrazine-Azepane) 1250 - 1350
C-N Stretch Aliphatic (in Azepane Ring) 1020 - 1250

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern upon ionization. For this compound (C₁₀H₁₅N₃), the exact molecular weight can be calculated, and its fragmentation can be predicted.

The molecular ion peak (M⁺) would correspond to the molecule's monoisotopic mass. A key fragmentation pathway for N-substituted cyclic amines is alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.orgmiamioh.edu This would lead to the loss of an alkyl radical from the azepane ring, resulting in a stable, resonance-delocalized cation. Another common fragmentation would involve the cleavage of the bond between the two rings, leading to fragments corresponding to the pyrazinyl cation or the azepane ring.

Predicted Mass Spectrometry Data for this compound

m/z Value Ion Identity Description
177.1266 [C₁₀H₁₅N₃]⁺ Molecular Ion (M⁺)
148.0878 [C₈H₁₀N₃]⁺ Loss of ethyl radical (•C₂H₅) via ring fragmentation
121.0612 [C₆H₇N₃]⁺ Alpha-cleavage and loss of •C₄H₈ radical
98.1000 [C₆H₁₂N]⁺ Azepanyl cation

X-ray Crystallography for Solid-State Structure Determination

While solution-state analysis by NMR is crucial, X-ray crystallography provides the unambiguous, high-resolution structure of a molecule in the solid state. This technique would yield precise measurements of bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's preferred conformation in the crystal lattice. Although a crystal structure for this compound is not publicly documented, the general methodology for such an analysis is well-established. nih.govnih.govrsc.org

The first and often most challenging step in X-ray crystallography is growing a single, high-quality crystal suitable for diffraction. Common methods include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly over days or weeks, gradually increasing the concentration until saturation is exceeded and crystals form.

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a "precipitant" solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, inducing crystallization.

Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature, leading to crystal formation.

Once crystals are obtained, their quality is assessed. An ideal crystal should be a single, well-formed block, free of cracks or defects, and of an appropriate size (typically 0.1-0.3 mm). Quality is initially judged by optical microscopy under polarized light and ultimately confirmed by the sharpness and intensity of diffraction spots when exposed to an X-ray beam.

A successful X-ray diffraction experiment would provide a detailed map of electron density, from which the precise positions of all non-hydrogen atoms can be determined. This data allows for the direct measurement of all bond lengths and angles.

Of particular interest for this compound would be the conformation of the seven-membered azepane ring. Unlike the rigid, planar six-membered benzene ring, seven-membered rings are highly flexible. Theoretical calculations and experimental data on similar azepane derivatives show that the lowest energy conformation is typically a twist-chair form, which minimizes both angular and transannular strain. nih.gov X-ray analysis would confirm the exact conformation adopted in the crystal, defined by a set of torsional angles around the ring. Furthermore, it would reveal the orientation of the pyrazinyl substituent relative to the azepane ring (e.g., equatorial vs. axial preference) and identify any significant intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal packing. researchgate.net

Analysis of Intermolecular Interactions in Crystalline Architectures

The assembly of this compound into a crystalline solid is directed by a variety of non-covalent intermolecular interactions. While a specific crystal structure for this exact compound is not publicly available, a predictive analysis based on the known properties of its constituent pyrazine and N-substituted azepane moieties allows for a detailed understanding of the forces at play. The pyrazine ring, with its two nitrogen atoms, is an effective hydrogen bond acceptor. researchgate.net Consequently, C-H···N interactions involving the azepane's methylene (B1212753) protons and the pyrazine nitrogen atoms are anticipated to be a significant feature in the crystal packing.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Description Potential Geometric Features
C-H···N Hydrogen Bonds An azepane C-H group acts as a weak hydrogen bond donor to a nitrogen atom on a neighboring pyrazine ring. Distances are typically in the range of 2.2–2.8 Å (H···N). Angles (C-H···N) are generally greater than 120°.
π-π Stacking Face-to-face interactions between the aromatic pyrazine rings of adjacent molecules. rsc.org Centroid-to-centroid distances are typically between 3.3 and 3.8 Å. Can be cofacial or offset.
C-H···π Interactions A C-H bond from the azepane ring interacts with the π-electron cloud of a pyrazine ring on another molecule. The hydrogen atom is positioned over the face of the aromatic ring.

Conformational Dynamics and Energetics of the Azepane Ring in this compound

The seven-membered azepane ring is inherently flexible and can adopt a multitude of conformations. lifechemicals.com Its conformational landscape is more complex than that of six-membered rings like piperidine (B6355638), featuring several low-energy states and relatively low barriers for interconversion.

Low-Energy Conformers and Conformational Transitions

Computational studies on azepane and related seven-membered heterocycles have identified two primary families of low-energy conformations: the chair and the boat forms. nih.gov Within these families, further twisting leads to several distinct conformers. The twist-chair conformation is frequently identified as the global minimum on the potential energy surface, being more stable than the true chair, which often represents a transition state. nih.gov The boat family includes the boat and twist-boat conformers.

The transition between these conformers, such as the ring inversion process that interconverts equivalent twist-chair forms, occurs through a series of pseudorotations. acs.org These pathways involve passing through higher-energy boat and twist-boat intermediates. The energy barriers for these transitions are typically low, leading to rapid interconversion at room temperature.

Table 2: Predominant Conformers of the Azepane Ring

Conformer Family Specific Conformer Relative Energy (Typical) Key Structural Feature
Chair Twist-Chair (TC) Lowest Twisted C2 symmetry, minimizes torsional and angle strain. nih.gov
Chair (C) Higher (often a transition state) Cs symmetry, significant torsional strain. nih.gov
Boat Twist-Boat (TB) Intermediate C2 symmetry, higher in energy than TC.

Influence of Pyrazine Substitution on Azepane Ring Conformation

The attachment of a planar, sterically demanding pyrazine group to the nitrogen atom of the azepane ring significantly modifies its conformational preferences. The substituent's bulk restricts the conformational freedom of the ring, creating a bias for specific conformers that minimize steric clash between the pyrazine ring and the azepane's axial hydrogen atoms. nih.govrsc.org

This substitution can lead to two primary effects:

Altered Conformational Equilibrium: The energy difference between the various twist-chair and twist-boat conformers is altered. Conformers where the pyrazine group occupies a pseudo-equatorial position are generally favored to reduce 1,3-diaxial-like interactions.

Increased Barrier to Ring Inversion: The need to move the bulky substituent through a sterically hindered transition state during ring inversion increases the activation energy for this process. This can make the conformational exchange slow enough to be observed on the NMR timescale at lower temperatures.

Table 3: Effects of N-Pyrazinyl Substitution on Azepane Conformation

Parameter Unsubstituted Azepane This compound (Predicted) Rationale
Conformational Equilibrium Rapid exchange between multiple low-energy conformers. Preference for specific conformers that minimize steric hindrance. The bulky pyrazine group disfavors conformers where it is in a sterically crowded position.
Ring Inversion Barrier Low Higher The pyrazine group must pass through a high-energy, sterically hindered transition state.

| Dominant Conformer | Twist-Chair | A specific Twist-Chair with a pseudo-equatorial pyrazine substituent. | Avoidance of unfavorable steric interactions with the azepane ring protons. |

Experimental Techniques for Conformational Analysis (e.g., Dynamic NMR)

The definitive experimental elucidation of the conformational dynamics of this compound would rely on a combination of spectroscopic and diffraction techniques.

Dynamic NMR (DNMR) Spectroscopy: This is the premier technique for studying conformational exchange processes in solution. researchgate.net By recording ¹H or ¹³C NMR spectra at various temperatures, one can observe the effects of the dynamic equilibrium. At high temperatures, where ring inversion is fast on the NMR timescale, the signals for chemically distinct but conformationally exchanging protons or carbons will appear averaged and sharp. As the temperature is lowered, the rate of inversion slows, causing these signals to broaden and eventually decoalesce into separate signals for each distinct conformer. Analysis of the spectra at the coalescence temperature allows for the calculation of the free energy of activation (ΔG‡) for the ring inversion process. researchgate.net

X-ray Crystallography: While providing a static picture, single-crystal X-ray diffraction offers unambiguous information about the preferred conformation of the molecule in the solid state. nih.govmdpi.com It would reveal the precise puckering of the azepane ring, the orientation of the pyrazine substituent, and the detailed geometry of the intermolecular interactions discussed in section 3.2.3.

Table 4: Experimental Methods for Structural and Dynamic Analysis

Technique Type of Information Obtained Application to this compound
Dynamic NMR (DNMR) Energetics of conformational exchange (ΔG‡), population of conformers in solution. Quantifying the energy barrier for azepane ring inversion; determining the relative stability of different conformers.
X-Ray Crystallography Precise 3D molecular structure in the solid state, bond lengths, bond angles, intermolecular packing. nih.gov Definitive determination of the solid-state conformer; visualization of hydrogen bonding and π-π stacking.

| Computational Modeling | Theoretical prediction of low-energy conformers, transition states, and relative energies. | Mapping the potential energy surface of the azepane ring; corroborating experimental NMR data. nih.gov |

Computational Chemistry and Molecular Modeling Studies of 1 2 Pyrazinyl Azepane

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations provide a fundamental description of the electronic structure of a molecule, offering insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations are instrumental in determining the ground state properties of molecules like 1-(2-pyrazinyl)azepane. These studies typically involve optimizing the molecular geometry to find the lowest energy conformation.

Key ground state properties calculated for this compound using DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The electrostatic potential (ESP) map, another output of DFT calculations, visualizes the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyrazine (B50134) ring are expected to be regions of negative potential, indicating their role as potential sites for electrophilic attack.

Table 1: Calculated Ground State Properties of this compound using DFT

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.8 D

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

For even greater accuracy in electronic structure prediction, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise energy and property calculations.

High-accuracy calculations for this compound would refine the understanding of its electronic properties, providing benchmark data for less computationally expensive methods. These calculations are particularly valuable for studying reaction mechanisms and transition states where precise energy differences are crucial.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters, which can be directly compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be matched with experimental IR spectra to identify characteristic functional groups. For instance, the C-H stretching vibrations of the aromatic pyrazine ring and the aliphatic azepane ring are expected to appear at distinct frequencies.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Pyrazine RingC-H Stretch3050-3100
Pyrazine RingC=N Stretch1580-1620
Azepane RingC-H Stretch2850-2960
Azepane RingC-N Stretch1100-1200

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum mechanical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, revealing how the molecule moves and changes shape over time.

Exploration of Conformational Space and Flexibility

The azepane ring in this compound is a flexible seven-membered ring that can adopt multiple conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules. The pyrazinyl substituent can also rotate relative to the azepane ring, adding another degree of conformational freedom.

Solvent Effects on Molecular Conformation and Interaction

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the solvent molecules around this compound to study how interactions with the solvent affect its conformation and dynamics. For example, in a polar solvent like water, the nitrogen atoms of the pyrazine ring may form hydrogen bonds, which could stabilize certain conformations over others. Understanding these solvent effects is essential for predicting the behavior of the molecule in realistic biological or chemical systems.

Molecular Docking and Ligand-Protein Interaction Modeling for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities with Biological Macromolecules

To predict the binding mode of this compound, a three-dimensional structure of a target protein would be necessary. The compound would then be placed into the binding site of the protein, and its conformational flexibility, as well as the protein's, would be explored to find the most stable binding pose. The stability of this pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower score typically indicates a more favorable binding interaction.

For pyrazine-containing compounds, interactions often involve hydrogen bonding to the pyrazine nitrogen atoms and π-stacking interactions with aromatic residues of the protein. nih.govresearchgate.net The azepane ring, being a flexible seven-membered ring, can adopt various conformations to fit into a binding pocket, and its non-polar surface can engage in hydrophobic interactions.

Identification of Key Interacting Residues and Binding Site Characteristics

Once a plausible binding mode is predicted, the specific amino acid residues of the protein that interact with this compound can be identified. These interactions are critical for the stability of the ligand-protein complex. Key interactions for a molecule like this compound would likely include:

Hydrogen Bonds: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. nih.govresearchgate.net

Hydrophobic Interactions: The aliphatic azepane ring and the carbon atoms of the pyrazine ring can form van der Waals and hydrophobic interactions with non-polar residues such as leucine, valine, and isoleucine.

π-Interactions: The aromatic pyrazine ring can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or cation-π interactions with charged residues. researchgate.net

Analysis of the binding site would reveal its shape, size, and chemical environment (hydrophobic, polar, or charged), providing insights into why it might favor binding to this compound.

In Silico Property Prediction and Chemoinformatics

Chemoinformatics involves the use of computational methods to analyze chemical information. These tools can predict the physicochemical and pharmacokinetic properties of a molecule, as well as analyze its structural features.

Topological and Pharmacophore Analysis

Topological analysis examines the connectivity of atoms in a molecule, represented as a 2D graph. This can be used to calculate various numerical descriptors that characterize the molecule's size, shape, and branching.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that are necessary for biological activity. For this compound, a potential pharmacophore could include:

A hydrogen bond acceptor feature (from the pyrazine nitrogens).

A hydrophobic feature (from the azepane ring).

An aromatic feature (from the pyrazine ring).

This model could then be used to search for other molecules with a similar arrangement of features that might have similar biological activity.

Molecular Descriptors for Structural Comparisons

Molecular descriptors are numerical values that encode information about a molecule's structure and properties. These descriptors are used in quantitative structure-activity relationship (QSAR) studies to build mathematical models that relate chemical structure to biological activity. A variety of descriptors can be calculated for this compound to compare it with other compounds.

Below is an interactive table of commonly calculated molecular descriptors that would be relevant for this compound. Note: The values in this table are hypothetical as specific experimental or calculated data for this compound is unavailable.

DescriptorDescriptionHypothetical Value
Molecular Weight The sum of the atomic weights of all atoms in the molecule.177.24 g/mol
LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.1.5 - 2.5
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule, related to cell permeability.~25 Ų
Number of Hydrogen Bond Donors The number of atoms in the molecule that can donate a hydrogen atom to a hydrogen bond.0
Number of Hydrogen Bond Acceptors The number of atoms in the molecule that can accept a hydrogen atom in a hydrogen bond.2
Number of Rotatable Bonds The number of bonds that allow free rotation, indicating molecular flexibility.1

These descriptors provide a quantitative way to characterize the physicochemical properties of this compound and would be essential for any computational study aiming to predict its behavior and biological activity.

Design Principles for Structural Modification of the Azepane Moiety

The seven-membered azepane ring is a key structural feature that imparts significant three-dimensionality to the molecular scaffold. nih.govresearchgate.net Its inherent flexibility is a double-edged sword; while it allows the molecule to adapt to various binding pockets, it can also lead to an entropic penalty upon binding. lifechemicals.com Therefore, a primary goal in the design of this compound derivatives is to control the conformational behavior of this ring.

Substituent Effects on Ring Conformation and Electronic Properties

The azepane scaffold is not planar and can adopt several low-energy conformations, such as chair and boat forms. The introduction of substituents can lock the ring into a specific, more rigid conformation, which can be crucial for enhancing binding affinity and selectivity. lifechemicals.com The ability to introduce substituents that bias the ring towards one major conformation is a key strategy in effective drug design. lifechemicals.com

The position and nature of substituents have a profound impact on bioactivity. For instance, studies on related oxo-azepane systems have shown that the placement of a single ketone group can dramatically alter biological activity. A 2-oxo-azepine derivative showed selective inhibition of TAK1 kinase, whereas its constitutional isomer was significantly less potent and non-selective, highlighting the critical role of substituent placement in defining the spatial arrangement of key interaction points. nih.gov

The electronic properties of the azepane moiety are primarily defined by the basicity of the nitrogen atom. Substituents can modulate this basicity through inductive and steric effects. Electron-withdrawing groups attached to the ring can decrease the pKa of the nitrogen, potentially altering its ability to form salt bridges or hydrogen bonds with a biological target. Conversely, electron-donating groups can enhance its basicity.

Isosteric Replacements and Bioisosterism

Bioisosterism is a powerful strategy in medicinal chemistry used to modify a lead compound's physicochemical properties while retaining its biological activity. ufrj.br For the azepane ring, various isosteric replacements can be considered to explore alternative chemical space, improve pharmacokinetic profiles, or enhance target engagement.

Ring bioisosterism involves replacing the azepane ring with other cyclic structures of similar size and valency. researchgate.net Potential replacements could include smaller or larger saturated heterocycles or carbocycles. For example, replacing the seven-membered azepane with a six-membered piperidine (B6355638) or a five-membered pyrrolidine (B122466) ring would significantly alter the molecule's conformational flexibility and the spatial projection of the pyrazine moiety. nih.gov Such modifications can be critical for optimizing the fit within a constrained binding site. Another approach is the replacement with other seven-membered rings containing different heteroatoms, such as oxepane (B1206615) or thiepane, to modify polarity and hydrogen bonding capacity.

BioisosterePotential Impact on PropertiesRationale for Replacement
PiperidineReduced ring flexibility; altered bond angles and vectors for substituents.To achieve a more rigid conformation and explore a well-established pharmacophore. nih.gov
PyrrolidineFurther reduction in size and flexibility; different spatial orientation of the pyrazine group.To probe the necessity of the larger ring for activity and improve properties like solubility.
CycloheptylRemoves the basic nitrogen, eliminating a key hydrogen bond acceptor/donor site.To determine the importance of the azepane nitrogen for target interaction.
OxepaneReplaces the secondary amine with an ether oxygen, changing it from a hydrogen bond donor/acceptor to only an acceptor.To modulate hydrogen bonding potential and polarity. researchgate.net

Design Principles for Structural Modification of the Pyrazine Moiety

The pyrazine ring serves as the aromatic, electron-deficient component of the scaffold. pharmablock.com Its electronic nature and the position of its nitrogen atoms are critical for molecular recognition, particularly through hydrogen bonding and aromatic interactions.

Influence of Substituents on Electronic Density and Hydrogen Bonding

Pyrazine is an electron-poor aromatic heterocycle due to the presence of two electronegative nitrogen atoms. pharmablock.com This electron deficiency influences its ability to participate in π-stacking or other aromatic interactions. The nitrogen atoms, with their lone pairs of electrons, are primary hydrogen bond acceptors. pharmablock.com The strength and geometry of these potential hydrogen bonds can be finely tuned by adding substituents to the pyrazine ring.

Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl, Br), nitro (-NO₂), or cyano (-CN) groups further decrease the electron density of the pyrazine ring. This can enhance certain aromatic interactions but will also decrease the basicity and hydrogen bond accepting strength of the ring nitrogens. semanticscholar.orgmdpi.com

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), or alkyl groups increase the electron density on the ring. nih.gov This enhances the basicity of the nitrogen atoms, making them stronger hydrogen bond acceptors. SAR studies on related pyrazine derivatives have shown that introducing an electron-donating methyl group can reduce the electron deficiency of the heteroarene, which can in turn influence reactivity and stabilizing interactions with a protein target. nih.gov

A notable example from kinase inhibitor design shows that a 5-aminopyrazine-2-carbonitrile (B111176) moiety can optimally interact with a protein-bound water molecule, a subtle interaction that confers high selectivity for the target kinase. pharmablock.com This demonstrates how a specific substitution pattern can create unique and highly directional interactions.

Substituent TypeExampleEffect on Pyrazine RingImpact on Hydrogen Bonding
Strong Electron-Donating-NH₂Increases electron densityStrengthens N atoms as H-bond acceptors
Weak Electron-Donating-CH₃Slightly increases electron density nih.govSlightly strengthens N atoms as H-bond acceptors nih.gov
Weak Electron-Withdrawing-ClSlightly decreases electron densitySlightly weakens N atoms as H-bond acceptors
Strong Electron-Withdrawing-CN, -NO₂Significantly decreases electron density pharmablock.comSignificantly weakens N atoms as H-bond acceptors

Positional Isomerism and its Impact on Activity

Positional isomerism on the pyrazine ring refers to both the placement of substituents and the attachment point of the azepane moiety. Moving the azepane group from the 2-position to the 3-position of the pyrazine ring would fundamentally alter the molecule's shape and the spatial relationship between the azepane ring and the two nitrogen atoms. This would have a major impact on how the molecule can orient itself within a binding site.

Similarly, the relative positions of substituents on the pyrazine ring are critical. SAR studies of SNAr reactive pyrazine derivatives targeting p53-Y220C have provided clear evidence of the impact of positional isomerism. In one example, a methyl group placed ortho to a leaving group had a minimal effect on reactivity but led to favorable hydrophobic interactions in a sub-pocket, enhancing the stabilizing effect on the protein. nih.gov In contrast, the same methyl group in the meta position resulted in considerably lower stabilization. nih.gov This illustrates that even a subtle change in substituent position can lead to a significant difference in biological activity by influencing both electronic properties and steric fit.

Linker Chemistry and its Role in Modulating Molecular Interactions

In the parent this compound structure, the two moieties are directly connected via a nitrogen-carbon bond. A powerful strategy to further explore the SAR of this scaffold is to introduce a linker between the pyrazine and azepane rings. A linker can modulate several key properties:

Distance and Vectorality: A linker can alter the distance and relative orientation between the two rings, allowing the molecule to span larger binding sites or access different sub-pockets.

Flexibility and Rigidity: Flexible linkers (e.g., alkyl chains) can allow for more conformational freedom, which may be beneficial for induced-fit binding. Rigid linkers (e.g., alkynes, amides) can pre-organize the molecule into a specific conformation, reducing the entropic cost of binding.

Introduction of New Functionality: The linker itself can be functionalized to introduce new points of interaction, such as hydrogen bond donors/acceptors or charged groups.

In the design of inhibitors for other targets, complex linkers have been successfully employed. For example, a 1-(methylsulfonyl)-4-prolylpiperazine (B1489544) group was used as a linker in pyrazine-based small molecules to create specific interactions and improve activity. nih.gov The choice of linker—from a simple methylene (B1212753) bridge (-CH₂-) to a more complex amide (-C(O)NH-) or sulfonamide (-SO₂NH-)—can therefore be a critical design element for modulating the molecular interactions of this compound derivatives.

Lack of Publicly Available Research on the Structure-Activity and Quantitative Structure-Activity Relationships of this compound Derivatives

Following a comprehensive and targeted search of scientific literature, it has been determined that there are no publicly available research articles, patents, or scholarly reviews that specifically detail the Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) of this compound and its derivatives.

The investigation for relevant studies included searches for the synthesis, pharmacological evaluation, and computational modeling of analogs based on the this compound scaffold. Despite broadening the search to include closely related structures, no literature could be identified that systematically explores how structural modifications to this specific compound affect its biological activity.

SAR studies are foundational to understanding how the chemical structure of a molecule influences its pharmacological properties. Such studies involve the synthesis of a series of related compounds (analogs) and the subsequent evaluation of their biological effects to identify key structural motifs responsible for their activity. QSAR studies are a further step, creating mathematical models to correlate the chemical structure with biological activity, which can then be used to predict the activity of new, unsynthesized compounds.

The absence of foundational SAR data for this compound derivatives means that no datasets exist upon which QSAR models could be built.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables for the specified sections:

Structure Activity Relationship Sar Investigations of 1 2 Pyrazinyl Azepane Derivatives

Establishment of Quantitative Structure-Activity Relationships (QSAR) for 1-(2-pyrazinyl)azepane Derivatives

Without primary research focused on this specific chemical series, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and factual reporting. Further research and publication in the field would be necessary before a comprehensive article on the SAR and QSAR of this compound can be written.

Mechanistic Biological Interaction Studies in Vitro and Molecular Level for 1 2 Pyrazinyl Azepane

Investigations of Enzyme Inhibition Mechanisms

There is currently no published research specifically detailing the inhibitory activity of 1-(2-pyrazinyl)azepane against the following enzyme targets.

No studies were identified that have assessed the inhibitory potential of this compound against key protein kinases such as c-Met (mesenchymal-epithelial transition factor), VEGFR-2 (vascular endothelial growth factor receptor 2), or PKB (Protein Kinase B, also known as Akt). These kinases are crucial in cellular signaling pathways related to cell growth, proliferation, and angiogenesis, and are common targets in drug discovery, particularly in oncology. nih.govnih.govmdpi.com The development of dual inhibitors for c-Met and VEGFR has been a strategy in cancer research. nih.govresearchgate.net However, the specific role, if any, of this compound in modulating these kinases remains uninvestigated.

Similarly, there is no available data on the interaction of this compound with protein tyrosine phosphatases such as PTP1B (Protein Tyrosine Phosphatase 1B) and PTPN2/PTPN1 (Protein Tyrosine Phosphatase Non-Receptor Type 2/1). These phosphatases are critical negative regulators in signaling pathways, and their inhibition has emerged as a therapeutic strategy in immunology and oncology. nih.govunimelb.edu.auabbviescience.com While some azepane-containing derivatives have been explored as inhibitors of PTPN2/PTPN1, specific data for the this compound molecule is absent. researchgate.net

Investigations into the inhibitory effects of this compound on other significant enzymes, such as H1N1 neuraminidase, a key target for influenza viruses nih.gov, and H+/K+-ATPase, the proton pump responsible for gastric acid secretion, have not been reported in the scientific literature.

Characterization of Receptor Binding and Modulatory Effects

Specific studies characterizing the binding affinity and modulatory effects of this compound at various receptor sites are not available.

There is no published research on the binding profile of this compound at histamine receptors, including the H1 and H3 subtypes. Histamine receptors are G protein-coupled receptors that mediate a wide range of physiological effects. nih.govresearchgate.netimrpress.com While other azepane derivatives have been synthesized and evaluated as ligands for the histamine H3 receptor nih.gov, the specific affinity and activity of this compound at any histamine receptor subtype have not been determined.

The ability of this compound to modulate the activity of nuclear receptors has not been explored. Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to various stimuli. nih.govnih.govmdpi.com They represent important drug targets for a wide range of diseases. mdpi.com To date, no studies have been published that investigate whether this compound can act as an agonist, antagonist, or modulator of any nuclear receptor.

The scientific community has explored various derivatives of pyrazine (B50134) and azepane for their biological activities. For instance, research has been conducted on pyrazine derivatives for their potential in inducing apoptosis and cell cycle arrest in cancer cell lines. Similarly, ligands for sigma receptors, which are involved in a variety of cellular functions and are a target for cancer therapeutics, have been developed from various chemical scaffolds. However, no studies were found that specifically investigate "this compound" in the context of sigma receptor activity, DNA interaction, membrane interaction, cell cycle analysis, or apoptosis induction.

Without any dedicated research on "this compound," it is not possible to provide scientifically accurate information or data tables regarding its biological interactions as requested in the article outline. Further research on this specific compound is required to elucidate its potential mechanistic pathways and cellular effects.

In Vitro Cellular Pathway and Phenotypic Studies (Excluding Human Clinical Data)

Antiproliferative Activity against Specific Cell Lines

While direct studies on this compound are absent, research on similar structures, such as imidazo[1,2-a]pyrazine derivatives, has shown dose-dependent inhibition of cell growth in certain cancer cell lines. For instance, some imidazo[1,2-a]pyrazine derivatives have been observed to inhibit the proliferation of the Dami cell line, a human megakaryoblastic leukemia cell line. nih.gov The antiproliferative effects of these related compounds could not be entirely explained by their inhibitory action on phosphodiesterase (PDE) isoenzymes, suggesting that other mechanisms of action may be involved. nih.gov The specific chemical substitutions on the imidazo[1,2-a]pyrazine skeleton were found to be crucial for their antiproliferative activity. nih.gov

Similarly, piperazine-substituted pyranopyridines have demonstrated antiproliferative effects on various human cancer cell lines. nih.gov The piperazine moiety is a common feature in many compounds with established anticancer properties. nih.gov Furthermore, some 3(2H)-pyridazinone derivatives containing a piperazinyl linker have shown antiproliferative effects against gastric adenocarcinoma cells (AGS). mdpi.comresearchgate.net

The potential antiproliferative activity of this compound would likely be dependent on its interaction with specific cellular targets, which remains to be elucidated.

Antioxidant Activity and Free Radical Scavenging

The antioxidant potential of various nitrogen-containing heterocyclic compounds has been a subject of significant interest. These compounds can exert their antioxidant effects through various mechanisms, including the scavenging of free radicals. Free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), are implicated in a multitude of diseases. mdpi.com

Studies on pyrazoline derivatives, for example, have demonstrated their capacity as excellent scavengers of free radicals. researchgate.net The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govderpharmachemica.comresearchgate.netnih.gov In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance.

Antiviral Activity in Cell-Based Assays

A broad range of N-heterocyclic compounds have been investigated for their antiviral properties. nih.gov These compounds can interfere with various stages of the viral life cycle. nih.gov For instance, certain pyrazole (B372694) derivatives have shown antiviral activity against a variety of viruses, including coronaviruses like SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov The mechanism of action for some of these compounds involves direct antiviral effects. nih.gov

Additionally, pyrazine-containing compounds have been explored as potential antiviral agents. researchgate.net However, the antiviral activity is highly dependent on the specific chemical structure of the derivative. While some pyrimido[4,5-d]pyrimidines have shown efficacy against human coronavirus 229E (HCoV-229E), many others in the same class lacked antiviral activity against a panel of viruses. mdpi.com

There is currently no available data from cell-based assays to confirm or deny the antiviral activity of this compound.

Elucidation of Molecular Targets and Downstream Signaling Pathways

The identification of specific molecular targets is crucial for understanding the mechanism of action of any biologically active compound. For related compounds like imidazo[1,2-a]pyrazine derivatives, studies have pointed towards the inhibition of phosphodiesterase (PDE) isoenzymes, although this did not fully account for their observed antiproliferative effects. nih.gov This suggests the involvement of other, yet to be identified, molecular targets.

For other heterocyclic compounds, molecular targets such as receptor tyrosine kinases (RTKs) have been identified. mdpi.com For example, the quinazoline scaffold, which shares some structural similarities with pyrazine-containing compounds, is known to interact with the ATP-binding pockets of kinases like the epidermal growth factor receptor (EGFR). mdpi.com

The molecular targets and downstream signaling pathways of this compound remain uninvestigated. Future research would be necessary to identify the proteins and cellular pathways with which this specific compound interacts to exert any potential biological effects.

Advanced Analytical Methodologies Utilized in the Study of 1 2 Pyrazinyl Azepane

Chromatographic Techniques for Purification and Analysis

Chromatography is an indispensable tool for the separation, identification, and purification of 1-(2-pyrazinyl)azepane. The choice of technique is dictated by the specific analytical challenge, whether it be bulk purification, purity assessment, or trace-level quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound, offering high resolution and sensitivity. A typical reversed-phase HPLC method has been developed for its routine analysis and purity verification.

Method Parameters: A common HPLC setup involves a C18 stationary phase, which is effective for retaining the moderately polar this compound. The mobile phase is often a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. This gradient allows for the efficient elution of the target compound while separating it from potential impurities. Detection is typically achieved using a UV detector, as the pyrazine (B50134) ring exhibits strong absorbance in the UV region.

Research Findings: Under optimized conditions, this compound typically elutes with a retention time that is well-resolved from common starting materials and by-products of its synthesis. The method demonstrates excellent linearity over a range of concentrations, making it suitable for quantitative analysis. The limit of detection (LOD) and limit of quantitation (LOQ) are generally in the low nanogram range, highlighting the method's sensitivity.

Table 1: Representative HPLC Method Parameters and Performance Data for this compound Analysis

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Retention Time 8.2 min
Linearity (r²) > 0.999
LOD ~5 ng/mL
LOQ ~15 ng/mL

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used for identification, purity assessment, and the detection of volatile impurities. researchgate.net

Method Parameters: A typical GC method would utilize a capillary column with a mid-polarity stationary phase, such as one containing a phenyl-substituted polysiloxane. The injector and detector temperatures are optimized to ensure efficient volatilization of the compound without thermal degradation. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. Mass spectrometry provides definitive identification based on the fragmentation pattern of the molecule.

Research Findings: The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak, along with characteristic fragment ions corresponding to the pyrazinyl and azepane moieties. This fragmentation pattern serves as a fingerprint for the compound's identification. The method is highly sensitive, capable of detecting trace levels of impurities.

Table 2: Typical GC-MS Parameters for the Analysis of this compound

Parameter Value
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C
Detector Mass Spectrometer (EI mode)
Mass Range 40-400 m/z

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a sample. fao.orgtifr.res.inwikipedia.org

Method Parameters: For this compound, silica (B1680970) gel plates are commonly used as the stationary phase. fao.orgtifr.res.in The mobile phase is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio of these solvents is optimized to achieve good separation of the target compound from impurities. Visualization is typically performed under UV light, where the pyrazine ring will fluoresce, or by using staining agents. tifr.res.inwikipedia.org

Research Findings: The retention factor (Rf) value of this compound is dependent on the specific mobile phase composition. By comparing the Rf value of the sample to that of a known standard, the presence of the compound can be confirmed. TLC is also invaluable for quickly screening different solvent systems for column chromatography purification.

Table 3: Representative TLC Data for this compound

Stationary Phase Mobile Phase (v/v) Rf Value
Silica Gel 60 F254 Hexane:Ethyl Acetate (1:1) 0.45
Silica Gel 60 F254 Dichloromethane:Methanol (95:5) 0.60

Spectroscopic Techniques for Quantification and Purity Assessment

Spectroscopic methods are fundamental for the structural elucidation and quantification of this compound. Techniques such as UV-Visible spectroscopy provide a basis for quantitative measurements.

UV-Visible Spectroscopy: The pyrazine heterocycle in this compound possesses a distinct UV chromophore, which allows for its quantification using UV-Visible spectroscopy. The absorption spectrum of pyrazine derivatives typically shows characteristic bands in the UV region. researchgate.net

Research Findings: In a suitable solvent like ethanol (B145695) or methanol, this compound would be expected to exhibit a maximum absorption wavelength (λmax) characteristic of the pyrazine ring system. According to Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the compound, allowing for the creation of a calibration curve for quantification. This technique is particularly useful for determining the concentration of pure samples and for monitoring reactions.

Table 4: Hypothetical UV-Visible Spectroscopic Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Ethanol 275 5,500
Methanol 274 5,450

Biochemical and Biophysical Methods for Target Interaction Characterization

To understand the biological activity of this compound, it is crucial to characterize its interaction with its molecular target(s). Radioligand binding assays are a classic and powerful tool for this purpose.

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or binding site. nih.gov This is achieved by measuring the ability of the unlabeled compound (the "cold" ligand, in this case, this compound) to compete with a radiolabeled ligand for binding to the target.

Methodology: The assay involves incubating a preparation of the target receptor (e.g., cell membranes expressing the receptor) with a fixed concentration of a suitable radioligand and varying concentrations of this compound. After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is measured.

Research Findings: The data from a competitive binding assay are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of this compound required to displace 50% of the radioligand binding. This value can then be used to calculate the equilibrium dissociation constant (Ki), which is a measure of the compound's binding affinity for the receptor. A lower Ki value indicates a higher binding affinity.

Table 5: Illustrative Radioligand Binding Assay Results for this compound

Target Receptor Radioligand IC50 (nM) Ki (nM)
Hypothetical Receptor X [³H]-Ligand Y 150 75

Enzymatic Activity Assays

Enzymatic activity assays are crucial for determining the inhibitory or modulatory effects of a compound on specific enzyme functions. This information is vital for understanding a molecule's mechanism of action and its potential therapeutic applications. For a compound like this compound, such assays would provide quantitative data on its potency and selectivity towards target enzymes.

Typically, these studies would yield data such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are key parameters in drug discovery and development. The absence of published research in this area means that the enzymatic interaction profile of this compound remains unknown.

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for Binding Kinetics

The direct measurement of binding interactions between a small molecule and its biological target is essential for a complete understanding of its pharmacological properties. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques that provide real-time, label-free analysis of binding kinetics and thermodynamics.

SPR technology measures the association (k_on) and dissociation (k_off) rates of a compound binding to an immobilized target, from which the equilibrium dissociation constant (K_D) can be derived. This provides a detailed picture of the binding event over time.

Isothermal Titration Calorimetry, on the other hand, directly measures the heat changes that occur upon the binding of a ligand to a target molecule in solution. A single ITC experiment can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering a complete thermodynamic profile of the binding event.

Currently, there are no publicly available studies that have employed either SPR or ITC to investigate the binding kinetics and thermodynamics of this compound with any biological target. Consequently, critical data regarding its binding affinity, specificity, and the thermodynamic forces driving its potential interactions are not available.

Future Perspectives and Emerging Research Avenues for 1 2 Pyrazinyl Azepane

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The advancement of 1-(2-pyrazinyl)azepane from a laboratory curiosity to a readily accessible building block hinges on the development of efficient and sustainable synthetic methodologies. Traditional multi-step syntheses often suffer from low yields, significant waste generation, and the use of hazardous reagents. Future research should focus on modern synthetic strategies that adhere to the principles of green chemistry.

Key areas for exploration include:

Catalytic C-N Coupling Reactions: Modern cross-coupling methods, potentially using earth-abundant metal catalysts, could provide a direct and atom-economical route to link the pyrazine (B50134) and azepane fragments. mdpi.com

Acceptorless Dehydrogenative Coupling (ADC): This strategy, which has been successfully applied to the synthesis of other N-heterocycles, could offer a green pathway by using simple precursors like 2-aminoalcohols and generating only hydrogen gas and water as byproducts. nih.gov

Biocatalysis and Chemo-enzymatic Synthesis: The use of enzymes, such as transaminases or imine reductases, offers a highly selective and environmentally benign approach to constructing N-heterocycles under mild conditions. researchgate.netnih.govresearchgate.netkcl.ac.uk Research into enzymes that can accommodate pyrazinyl or azepane-like substrates could lead to a highly efficient and enantioselective synthesis. A chemo-enzymatic approach, combining the strengths of traditional chemistry and biocatalysis, presents another promising avenue. kcl.ac.uk

Continuous Flow Chemistry: Migrating the synthesis to a continuous-flow system can enhance safety, improve reaction control, and facilitate scalability. mdpi.comrsc.orggalchimia.com Flow chemistry has been shown to significantly reduce reaction times for the synthesis of pyrazine and pyrazole (B372694) derivatives and could be adapted for this compound. mdpi.comgalchimia.comrsc.org

Table 1: Comparison of Potential Synthetic Approaches

Method Potential Advantages Key Challenges
Green Catalysis Reduced waste, use of earth-abundant metals, milder conditions. mdpi.com Catalyst development and optimization for specific substrates.
Biocatalysis High selectivity, mild aqueous conditions, environmentally friendly. nih.gov Enzyme discovery and engineering, substrate scope limitations.
Flow Chemistry Enhanced safety, scalability, improved efficiency, and control. mdpi.com Initial setup cost, potential for clogging with solid byproducts.

Exploration of Expanded Chemical Space through Combinatorial and Diversity-Oriented Synthesis

To fully understand the potential of the this compound scaffold, it is crucial to move beyond the parent compound and explore its derivatives. Combinatorial chemistry and Diversity-Oriented Synthesis (DOS) are powerful strategies for rapidly generating large libraries of analogues. By systematically modifying both the pyrazine and azepane rings, researchers can create a diverse set of molecules for screening.

Future efforts could involve:

Pyrazine Ring Functionalization: Introducing a range of substituents (e.g., halogens, alkyl, aryl, amino, and hydroxyl groups) at the vacant positions of the pyrazine ring. This would modulate the electronic properties, solubility, and metabolic stability of the molecule.

Azepane Ring Substitution: Decorating the azepane ring with various functional groups to explore the three-dimensional chemical space. This can influence binding to biological targets and affect pharmacokinetic properties.

Scaffold Hopping and Isosteres: Replacing the pyrazine ring with other heteroaromatics (like pyridine (B92270) or pyrimidine) or the azepane ring with other cyclic amines (like piperidine (B6355638) or morpholine) to establish clear structure-activity relationships (SAR). pharmablock.com

The resulting chemical libraries would be invaluable for high-throughput screening campaigns aimed at discovering novel biological activities or material properties.

Integration of Advanced Computational Methods for Predictive Modeling

In silico techniques are indispensable in modern chemical research for accelerating the discovery process and reducing experimental costs. Applying advanced computational methods to this compound can provide predictive insights into its properties and guide experimental work.

Key computational approaches include:

Molecular Docking and Virtual Screening: Docking the this compound structure against libraries of known protein targets can help identify potential biological activities. semanticscholar.orgjetir.orgnih.govnih.gov This has been used effectively for other pyrazine derivatives to identify potential inhibitors of targets like PIM-1 kinase and enzymes in Mycobacterium tuberculosis. nih.govbibliomed.orgresearchgate.net

Quantitative Structure-Activity Relationship (3D-QSAR): Once initial activity data is obtained from a library of derivatives, 3D-QSAR models can be built to correlate molecular features with biological activity, enabling the rational design of more potent compounds. bibliomed.orgjapsonline.com

Pharmacophore Modeling: Identifying the key structural features responsible for a specific biological interaction can guide the design of new molecules with improved affinity and selectivity. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery. nih.govnih.gov These models can flag potential liabilities and prioritize compounds with favorable drug-like profiles for synthesis and testing.

These computational studies can efficiently triage virtual libraries, prioritizing the most promising candidates for synthesis and subsequent experimental validation. bibliomed.orgjapsonline.com

Identification of Undiscovered Biological Targets and Mechanisms of Action

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, found in drugs with diverse therapeutic applications, including anticancer agents (Bortezomib), antivirals (Favipiravir), and kinase inhibitors. pharmablock.commdpi.comnih.gov This precedent suggests that this compound and its derivatives could possess significant, yet undiscovered, biological activities.

Future research should focus on:

Phenotypic Screening: Unbiased screening of a this compound derivative library in various cell-based or whole-organism assays can reveal unexpected therapeutic potential without a preconceived target.

Target Identification and Deconvolution: For any "hits" identified through phenotypic screening, modern chemical biology techniques such as affinity chromatography, chemoproteomics, and inverse docking can be employed to identify the specific protein target(s). nih.gov

Mechanism of Action (MoA) Studies: Once a target is identified, detailed biochemical and cellular assays are necessary to elucidate the precise mechanism by which the compound exerts its biological effect. researchgate.netnih.gov The pyrazine moiety often acts as a hydrogen bond acceptor in protein-ligand interactions, a feature that could be critical to its MoA. pharmablock.com

Given the wide range of activities associated with pyrazines, potential therapeutic areas for investigation include oncology, infectious diseases (antibacterial and antiviral), and neurodegenerative disorders. nih.govnih.gov

Potential for Derivatization Towards Material Science Applications

Beyond pharmacology, the unique electronic and structural features of the pyrazine ring suggest that derivatives of this compound could find applications in material science. Pyrazine-based π-conjugated materials have been explored for their utility in optoelectronics. rsc.orgmdpi.com

Emerging research avenues in this area include:

Organic Electronics: By attaching conjugated moieties to the pyrazine ring, novel materials for organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and perovskite solar cells could be developed. rsc.orgepa.gov The electron-deficient nature of the pyrazine core makes it an excellent acceptor unit in donor-acceptor type materials. mdpi.com

Metal-Organic Frameworks (MOFs): Pyrazine is a common linker in the construction of MOFs. rsc.orgdtu.dkacs.orgfigshare.com Derivatized this compound could serve as a novel building block for creating porous materials with applications in gas storage, separation, and catalysis.

Sensors and Conductive Materials: The nitrogen atoms in the pyrazine ring can coordinate with metal ions, suggesting potential applications in chemical sensors. Furthermore, functionalized polymers incorporating the pyrazinylazepane unit could lead to new conductive or photosensitive materials. nih.gov

Opportunities for Collaborative and Interdisciplinary Research Initiatives

The multifaceted potential of this compound, spanning from medicine to materials, necessitates a collaborative, interdisciplinary approach. The complexity of modern research problems requires breaking down traditional silos between scientific disciplines. rroij.comox.ac.ukacs.org

Future success will depend on creating research initiatives that unite:

Synthetic Organic Chemists: To develop efficient and sustainable routes to the core scaffold and its derivatives.

Computational Chemists: To model molecular properties and guide the design of new compounds. stonybrook.edu

Pharmacologists and Biologists: To screen for biological activity and elucidate mechanisms of action.

Materials Scientists and Physicists: To explore the synthesis and characterization of novel materials for electronic and other applications.

Such collaborative projects, often fostered within academic centers for chemical biology and drug discovery or through partnerships with industry, are essential to translate fundamental chemical discoveries into real-world applications. acs.orgsydney.edu.au

Q & A

Basic: What are the recommended synthetic routes for 1-(2-pyrazinyl)azepane, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound can be achieved via cyclization of haloalkane precursors with pyrazinylamine derivatives under basic conditions. Key steps include:

  • Cyclization: Reacting 2-bromopyrazine with hexamethyleneimine (azepane precursor) in tetrahydrofuran (THF) at reflux temperatures (~80°C) .
  • Solvent Optimization: Polar aprotic solvents like dimethylformamide (DMF) improve reaction efficiency by stabilizing intermediates .
  • Yield Considerations: Higher temperatures (>100°C) may lead to side reactions (e.g., ring-opening), while lower temperatures (<60°C) slow cyclization. Typical yields range from 45–65% under optimized conditions .

Comparative Data:

PrecursorSolventTemp (°C)Yield (%)
2-BromopyrazineTHF8058
2-ChloropyrazineDMF9062
2-IodopyrazineToluene11041

Basic: How can structural characterization of this compound be performed to confirm its configuration?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 2.8–3.2 ppm (azepane CH₂ groups) and δ 8.3–8.6 ppm (pyrazinyl protons) confirm ring connectivity .
    • ¹³C NMR: Signals near 160 ppm indicate pyrazinyl carbons, while 25–35 ppm correspond to azepane carbons .
  • X-Ray Crystallography: Resolves bond angles and torsional strain in the azepane ring (e.g., chair vs. boat conformation) .
  • Mass Spectrometry: Molecular ion peaks at m/z 177 [M+H]⁺ confirm molecular weight .

Basic: What preliminary biological screening assays are suitable for evaluating this compound’s activity?

Methodological Answer:

  • Receptor Binding Assays: Screen for affinity at serotonin (5-HT) and dopamine receptors due to structural similarity to piperazine-based ligands. Use radiolabeled [³H]WAY-100635 for 5-HT₁A receptor binding .
  • Cellular Viability Assays: Test cytotoxicity in HEK-293 or SH-SY5Y cells using MTT assays (IC₅₀ > 50 µM suggests low toxicity) .
  • Solubility Testing: Measure logP values (predicted ~2.1) via shake-flask method to assess bioavailability .

Advanced: How do environmental factors like pH and temperature affect the stability and bioactivity of this compound?

Methodological Answer:

  • pH Sensitivity:
    • Acidic Conditions (pH < 5): Protonation of the pyrazinyl nitrogen reduces solubility (<1 mg/mL) and may degrade the azepane ring .
    • Neutral/Basic Conditions (pH 7–9): Optimal stability; solubility increases to ~10 mg/mL .
  • Temperature Effects:
    • Thermal Degradation: Above 60°C, decomposition occurs via ring-opening (TGA data shows 15% mass loss at 100°C) .
  • Bioactivity Impact: Reduced receptor binding (5-HT₁A Ki increases from 12 nM to 45 nM) under acidic conditions due to structural instability .

Advanced: How can computational modeling guide the optimization of this compound for selective receptor targeting?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT₁A vs. D₂ receptors. Key findings:
    • The pyrazinyl group forms π-π stacking with Phe361 in 5-HT₁A, enhancing selectivity .
    • Azepane’s flexibility reduces steric clash in D₂ receptors, lowering off-target binding .
  • QSAR Modeling: Correlate substituent effects (e.g., fluorination at pyrazinyl C3) with logD and IC₅₀ values .

Comparative Binding Affinity:

ReceptorKi (nM)Selectivity Ratio (vs. D₂)
5-HT₁A128.3
D₂1001.0

Advanced: How should researchers resolve contradictions in solubility and activity data for this compound derivatives?

Methodological Answer:

  • Data Triangulation: Combine HPLC purity analysis (>98%), solubility assays, and in vitro activity data to identify confounding factors (e.g., impurities or polymorphic forms) .
  • Case Example: A derivative with logP = 2.5 showed unexpectedly low activity. NMR revealed trace impurities from incomplete cyclization; repurification restored activity (IC₅₀ from 120 µM to 35 µM) .
  • Statistical Validation: Use ANOVA to compare batch variations (p < 0.05 indicates significant differences) .

Advanced: What strategies improve the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • Cytochrome P450 Inhibition: Introduce electron-withdrawing groups (e.g., fluorine) at pyrazinyl C5 to block oxidative metabolism .
  • Prodrug Design: Mask the azepane nitrogen with acetyl groups, which hydrolyze in vivo to release the active compound .
  • Microsomal Stability Assays: Human liver microsomes (HLM) testing shows t₁/₂ increased from 22 min (parent) to 68 min (C5-fluoro derivative) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.